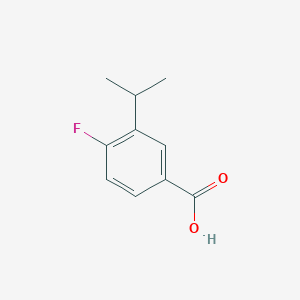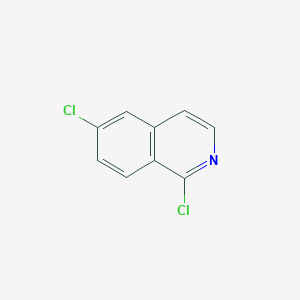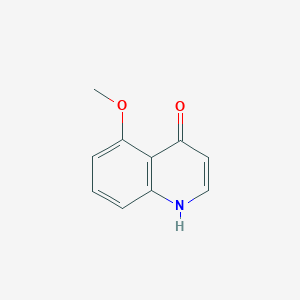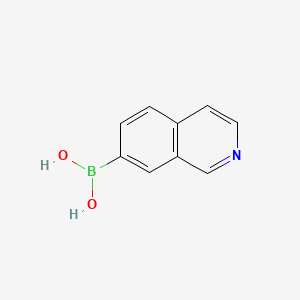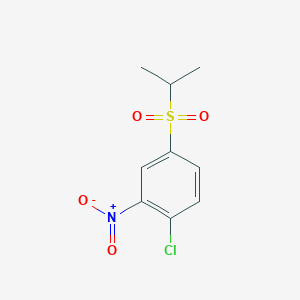
1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene
Vue d'ensemble
Description
The compound 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene is a chlorinated nitrobenzene derivative with an isopropylsulfonyl substituent. This type of compound is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of other chemical entities.
Synthesis Analysis
The synthesis of chlorinated nitrobenzene derivatives can be complex, involving multiple steps and specific reaction conditions. For instance, the synthesis of 1,2-Dichloro-4-nitrobenzene, a related compound, was achieved by chlorination of p-nitrochlorobenzene using KClO3-H2SO4 as the chlorinating reagent, with the optimal conditions being a volume of sulfuric acid of 35ml, a molar ratio of p-nitrochlorobenzene to KClO3 of 1:1, and a reaction temperature of 55°C for 6 hours, yielding 91.8% . Although this does not directly describe the synthesis of 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene, it provides insight into the type of conditions that might be used for chlorination reactions in nitrobenzene chemistry.
Molecular Structure Analysis
The molecular structure of chlorinated nitrobenzenes can exhibit features such as orientational disorder, as seen in 4-chloronitrobenzene, which shows twofold orientational disorder of the NO2/Cl substituents . This disorder can lead to significant thermal motion within the crystal structure. The presence of isopropylsulfonyl groups would likely introduce additional steric effects, potentially influencing the overall molecular conformation and reactivity.
Chemical Reactions Analysis
Chlorinated nitrobenzenes can undergo various chemical reactions, including nucleophilic substitution. The introduction of electron-withdrawing groups, such as isopropylsulfonyl, can activate the halogen substituent towards nucleophilic attack . This suggests that 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene could be a reactive intermediate in the synthesis of more complex molecules, possibly including pharmaceuticals or agrochemicals.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated nitrobenzenes are influenced by their substituents. For example, the presence of isopropyl groups in 1,3,5-triisopropyl-2-nitrobenzene results in a nitro group that is almost perpendicular to the aromatic ring, indicating steric hindrance . The introduction of an isopropylsulfonyl group in 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene would likely affect properties such as solubility, melting point, and reactivity due to the bulky and electron-withdrawing nature of the substituent.
Applications De Recherche Scientifique
Chemical Interactions and Derivative Formation
1-Chloro-4-nitrobenzene, a related compound, is used in chemical reactions such as the replacement of the chlorine atom by specific groups. For example, the chlorine atom in 1-chloro-2-cyano-4-nitrobenzene can be replaced by OCH2. CH2OH and OCH2. CHOH. CH2OH groups, respectively, by treatment with sodium glycolate and sodium glycerolate (Blanksma & Fohr, 2010).
Isotopic Abundance Analysis
The isotopic abundance ratios of 1-Chloro-3-nitrobenzene (3-CNB), a compound similar to 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene, are studied in the field of biofield energy treatment. The study focused on the impact of biofield energy treatment on the isotopic abundance ratios in 3-CNB, showing significant increases in isotopic abundance ratios, suggesting potential altered physicochemical, thermal properties, and reaction rates (Trivedi et al., 2016).
Microbial Degradation
A bacterial strain, Pseudomonas acidovorans XII, utilizes 1-chloro-4-nitrobenzene as a sole source of carbon, nitrogen, and energy, indicating its role in microbial degradation. This strain can transform 1-chloro-4-nitrobenzene into 2-amino-5-chlorophenol under anaerobic conditions, demonstrating the compound's biodegradability and potential environmental applications (Shah, 2014).
Catalytic Synthesis
The catalytic synthesis of derivatives like 1,2-Dichloro-4-nitrobenzene from 1-chloro-4-nitrobenzene has been explored. Optimal reaction conditions were identified in a specially designed tower reactor, yielding a higher output than traditional flask reactors, indicating its utility in industrial chemical synthesis (Hui-ping, 2005).
Adsorption Studies
The adsorption of 1-chloro-4-nitrobenzene on carbon nanofibers has been studied, showing high efficiency removal of the compound under specific conditions. This research suggests applications in environmental cleanup and pollution control (Mehrizad & Gharbani, 2016).
Electrochemical Sensing
Developments in electrochemical sensing for 1-chloro-4-nitrobenzene based on β-cyclodextrin/carbon nanohorn nanohybrids have been made. This sensor shows high sensitivity and specificity for detecting 1-chloro-4-nitrobenzene, indicating its potential in environmental monitoring and safety assessments (Kingsford et al., 2018).
Propriétés
IUPAC Name |
1-chloro-2-nitro-4-propan-2-ylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-6(2)16(14,15)7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWLFSCBPCABKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634954 | |
| Record name | 1-Chloro-2-nitro-4-(propane-2-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene | |
CAS RN |
58880-51-6 | |
| Record name | 1-Chloro-2-nitro-4-(propane-2-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

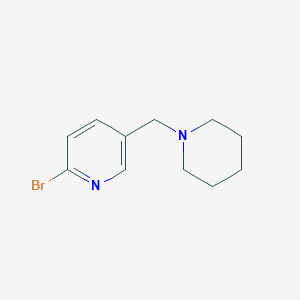
![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)

![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)


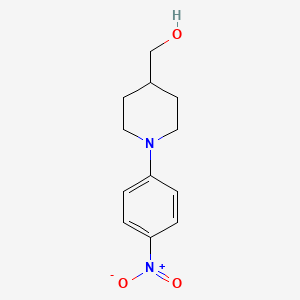
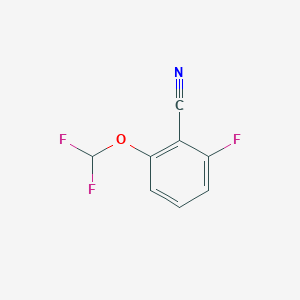
![Ethyl [isopropyl(methyl)amino]acetate](/img/structure/B1323177.png)
![N-[(dimethylamino)carbonyl]glycine](/img/structure/B1323178.png)
